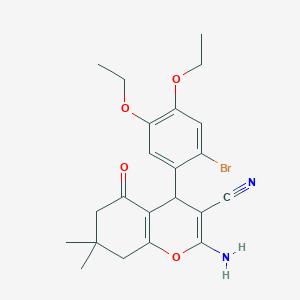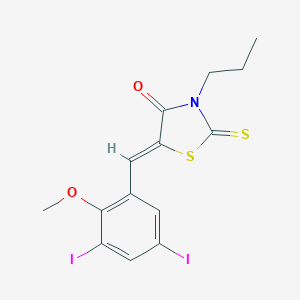![molecular formula C25H28N2O3S2 B301705 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as MBSEMSA, is a novel compound synthesized for scientific research purposes. It is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases.
Scientific Research Applications
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has shown potential as a therapeutic agent in various diseases. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. In a study conducted on breast cancer cells, N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide was found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the growth of pancreatic cancer cells. In addition, N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been shown to have antiviral activity against the influenza virus.
Mechanism of Action
The mechanism of action of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, such as histone deacetylases and NF-kB, which are involved in cell proliferation and inflammation. It has also been shown to inhibit the replication of the influenza virus. In addition, N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been found to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, there are also limitations to using N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide research. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is its anti-inflammatory and antiviral properties. N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide could be studied further for its potential in treating viral infections and inflammatory diseases. In addition, further research is needed to understand its mechanism of action and to develop more effective analogs with improved solubility and selectivity.
Synthesis Methods
The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction of 4-methylbenzyl chloride and sodium sulfide to form 4-methylbenzyl sulfide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-4-methylbenzyl sulfide. The next step involves the reaction of N-(2-chloroethyl)-4-methylbenzyl sulfide with 4-methylphenylsulfonyl chloride to form N-[2-[(4-methylbenzyl)sulfanyl]ethyl]-4-methylphenylsulfonamide. Finally, this intermediate is reacted with 2-amino-N-(4-methylphenyl)sulfonamide to form N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide.
properties
Product Name |
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide |
|---|---|
Molecular Formula |
C25H28N2O3S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H28N2O3S2/c1-20-8-12-22(13-9-20)19-31-17-16-26-25(28)18-27(23-14-10-21(2)11-15-23)32(29,30)24-6-4-3-5-7-24/h3-15H,16-19H2,1-2H3,(H,26,28) |
InChI Key |
VPUXCDYFMORLJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301622.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301624.png)

![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)